1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(2-fluorophenoxy)propan-2-ol;hydrochloride
Overview
Description
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(2-fluorophenoxy)propan-2-ol;hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is known for its role as a selective antagonist for certain serotonin receptors, making it valuable in pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(2-fluorophenoxy)propan-2-ol;hydrochloride typically involves multiple steps, starting with the preparation of the piperazine derivative. The process includes:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form 1-(3-chlorophenyl)piperazine.
Attachment of the Fluorophenoxy Group: The next step involves the reaction of the piperazine derivative with 2-fluorophenol in the presence of a suitable base to form the desired product.
Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(2-fluorophenoxy)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(2-fluorophenoxy)propan-2-ol;hydrochloride has several scientific research applications:
Neuroscience: Employed in research on neurotransmitter systems and their role in various neurological conditions.
Medicinal Chemistry: Investigated for its potential therapeutic applications in treating psychiatric and neurological disorders.
Industrial Chemistry: Utilized in the synthesis of other complex organic compounds and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects by selectively binding to serotonin receptors, particularly h5-HT1D. This binding inhibits the action of serotonin, a neurotransmitter involved in mood regulation, anxiety, and other physiological processes. The molecular targets include serotonin receptors in the central nervous system, and the pathways involved are primarily related to neurotransmitter signaling .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol hydrochloride
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride
Uniqueness
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(2-fluorophenoxy)propan-2-ol;hydrochloride is unique due to its specific fluorophenoxy group, which imparts distinct pharmacological properties compared to other similar compounds. Its selectivity for h5-HT1D receptors over other serotonin receptors makes it particularly valuable in targeted pharmacological research .
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2-fluorophenoxy)propan-2-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN2O2.ClH/c20-15-4-3-5-16(12-15)23-10-8-22(9-11-23)13-17(24)14-25-19-7-2-1-6-18(19)21;/h1-7,12,17,24H,8-11,13-14H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTJVWMFKRSPGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC=C2F)O)C3=CC(=CC=C3)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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